REACTION_CXSMILES
|
[C:1]1([C:7]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>CC#N>[C:1]1([CH:7]([C:14]2[CH:15]=[CH:16][N:17]=[CH:18][CH:19]=2)[C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|
|
Name
|
Na2S2O3
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
(Phenyl)-pyrid-4-yl-(thien-2-yl)methanol
|
Quantity
|
0.534 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(O)(C=1SC=CC1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred over night at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
STIRRING
|
Details
|
the two phase system was stirred 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting crystals were dissolved in CH2Cl2 (30 mL)
|
Type
|
WASH
|
Details
|
the solution was washed with NaHCO3 (30 mL, sat.) and H2O (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
yielding 0.41 g which
|
Type
|
CUSTOM
|
Details
|
was recrystallized in diisopropyl ether giving 0.22 g (43.8%) of the pure title compound
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(C=1SC=CC1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |